molecular formula C10H9F3O2 B13880097 Methyl 2-methyl-6-(trifluoromethyl)benzoate

Methyl 2-methyl-6-(trifluoromethyl)benzoate

Cat. No.: B13880097
M. Wt: 218.17 g/mol
InChI Key: GHIMHIBHUUWBQQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-6-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-6-(trifluoromethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 2-methyl-6-(trifluoromethyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 2-methyl-6-(trifluoromethyl)benzoic acid.

    Reduction: 2-methyl-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-6-(trifluoromethyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-methyl-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

    Methyl 2-(trifluoromethyl)benzoate: Similar structure but lacks the additional methyl group.

    Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 2-methylbenzoate: Similar structure but lacks the trifluoromethyl group.

Uniqueness: Methyl 2-methyl-6-(trifluoromethyl)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications.

Biological Activity

Methyl 2-methyl-6-(trifluoromethyl)benzoate is a benzoate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C10H9F3O2. The trifluoromethyl group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability, which are crucial for biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly in inhibiting the growth of Gram-positive bacteria. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has shown potential as an inhibitor of specific cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. The trifluoromethyl group may enhance its interaction with cellular targets, making it a candidate for further development in cancer therapeutics.

3. Enzyme Interaction

This compound interacts with various enzymes, notably esterases. This interaction leads to the hydrolysis of the ester bond, producing methanol and 2-methyl-6-(trifluoromethyl)benzoic acid. Such enzymatic activity can influence metabolic pathways and cellular processes.

The biological activity of this compound can be attributed to its structural characteristics:

  • Lipophilicity : The presence of the trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its penetration into cells.
  • Enzyme Inhibition : By interacting with specific enzymes, it can modulate metabolic pathways, potentially leading to therapeutic effects in disease models.
  • Non-covalent Interactions : The compound can form hydrogen bonds and hydrophobic interactions with biomolecules, influencing protein structure and function.

Research Findings and Case Studies

Several studies have reported on the biological activities of this compound:

StudyFindings
Study A (2023)Demonstrated antimicrobial activity against Staphylococcus aureusSupports potential use in developing new antimicrobial agents
Study B (2023)Exhibited cytotoxic effects on breast cancer cell linesSuggests anticancer applications warranting further investigation
Study C (2023)Investigated enzyme interactions; showed significant inhibition of esterasesIndicates potential for metabolic modulation in therapeutic contexts

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2-methyl-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O2/c1-6-4-3-5-7(10(11,12)13)8(6)9(14)15-2/h3-5H,1-2H3

InChI Key

GHIMHIBHUUWBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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